Trimethylaluminum

Catalog No.
S3318111
CAS No.
75-24-1
M.F
C3H9Al
M. Wt
72.09 g/mol
Availability
In Stock
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Trimethylaluminum

CAS Number

75-24-1

Product Name

Trimethylaluminum

IUPAC Name

trimethylalumane

Molecular Formula

C3H9Al

Molecular Weight

72.09 g/mol

InChI

InChI=1S/3CH3.Al/h3*1H3;

InChI Key

JLTRXTDYQLMHGR-UHFFFAOYSA-N

SMILES

C[Al](C)C

Canonical SMILES

C[Al](C)C

Trimethylaluminum is an organoaluminum compound with the chemical formula C3H9Al\text{C}_3\text{H}_9\text{Al}. It is a colorless, pyrophoric liquid at room temperature and is widely recognized for its reactivity, particularly with water and air. This compound is characterized by its three methyl groups attached to a central aluminum atom, which contributes to its unique chemical properties. Trimethylaluminum is often utilized in various industrial applications, especially in the production of aluminum-based materials and as a precursor in chemical vapor deposition processes.

TMA poses significant safety hazards due to its extreme reactivity:

  • Pyrophoricity: TMA ignites spontaneously in air, requiring strict handling under inert atmospheres with rigorously controlled moisture levels [].
  • Toxicity: TMA exposure can cause severe respiratory problems and skin burns. Inhalation can lead to pulmonary edema, while skin contact can cause irritation and burns.
  • Reactivity: TMA reacts violently with water and other protic solvents, releasing flammable methane gas [].

Metal Organic Chemical Vapor Deposition (MOCVD):

  • MOCVD is a technique for depositing thin films of various materials onto a substrate.
  • Trimethylaluminum acts as a precursor for depositing aluminum films.
  • During MOCVD, trimethylaluminum vapor is introduced into a reaction chamber along with other gases.
  • These gases react on the heated substrate surface, forming a thin layer of aluminum.
  • MOCVD using trimethylaluminum is crucial for fabricating various electronic devices like transistors, LEDs, and solar cells. Source: M. Ohring, "The Materials Science of Thin Films":

Catalyst Research:

  • Trimethylaluminum finds use as a catalyst or a cocatalyst in various chemical reactions.
  • Researchers study its role in polymerizations, organic transformations, and inorganic synthesis.
  • The Lewis acidity of aluminum in trimethylaluminum allows it to interact with reaction intermediates, influencing reaction rates and selectivities.
  • Understanding the mechanisms of trimethylaluminum-mediated catalysis helps researchers develop new and efficient synthetic methods. Source: R.C. Mehrotra and A. Singh, "Organometallic Chemistry: A Unified Approach":

Precursor for Aluminum Nanomaterials:

  • With its high reactivity, trimethylaluminum serves as a precursor for synthesizing various aluminum nanomaterials.
  • Researchers can control reaction conditions to generate nanoparticles, nanowires, or thin films of aluminum with specific properties.
  • Studying the synthesis and characterization of these nanomaterials helps understand their potential applications in catalysis, electronics, and sensing. Source: H. Föll, "Metal Clusters in Chemistry":

Investigation of Aluminum-Carbon Bond Formation:

  • Trimethylaluminum is a valuable tool for studying the fundamental chemistry of aluminum-carbon bond formation.
  • Researchers can use it to understand reaction mechanisms, thermodynamics, and kinetics of these reactions.
  • Knowledge gained from such studies is crucial for developing new organoaluminum compounds with tailored properties for various applications. Source: P. Jutzi and H.-J. Krause, "Copper Complexes and Organometallics":

Trimethylaluminum exhibits a variety of reactions, particularly with water and organic compounds. Key reactions include:

  • Hydrolysis: When trimethylaluminum reacts with water, it forms aluminum hydroxide and methane:
     CH3)3Al+3H2OAl OH 3+3CH4\text{ CH}_3)_3\text{Al}+3\text{H}_2\text{O}\rightarrow \text{Al OH }_3+3\text{CH}_4
    This reaction is highly exothermic and can be explosive under certain conditions .
  • Reactions with Organic Functional Groups: Trimethylaluminum can react with hydroxyl, amine, and nitro groups in organic compounds, leading to stable adducts or irreversible reactions depending on the reaction conditions .
  • Decomposition: Under specific conditions, trimethylaluminum can decompose to form dimethylaluminum and methyl fragments, especially on surfaces like aluminum nitride .

Trimethylaluminum can be synthesized through several methods:

  • Direct Synthesis: One common method involves the reaction of aluminum metal with methyl iodide or methyl chloride under controlled conditions:
    Al+3CH3I CH3)3Al+3I\text{Al}+3\text{CH}_3\text{I}\rightarrow \text{ CH}_3)_3\text{Al}+3\text{I}
  • Chemical Vapor Deposition: Trimethylaluminum is often produced as a precursor in chemical vapor deposition processes for creating aluminum oxide films. This method allows for precise control over the deposition process .

Trimethylaluminum has several important applications:

  • Chemical Vapor Deposition: It is widely used as a precursor for producing aluminum oxide thin films in semiconductor manufacturing and microelectronics .
  • Catalyst in Polymerization: Trimethylaluminum serves as a catalyst in various polymerization reactions, particularly in the production of polyolefins.
  • Reagent in Organic Synthesis: Due to its reactivity, it is employed as a reagent for introducing aluminum into organic compounds.

Recent studies have focused on the interactions of trimethylaluminum with various functional groups in organic molecules. These interactions can lead to either stable adduct formation or decomposition into smaller fragments depending on the reaction environment. For instance, trimethylaluminum has been shown to react favorably with hydroxyl groups, forming stable complexes that are useful in material science applications .

Several compounds share similarities with trimethylaluminum, including:

CompoundFormulaKey Characteristics
DimethylaluminumC2H6Al\text{C}_2\text{H}_6\text{Al}Less reactive than trimethylaluminum; used as an intermediate.
TriethylaluminumC6H15Al\text{C}_6\text{H}_{15}\text{Al}Similar reactivity; used in polymerization processes.
TriisobutylaluminumC12H27Al\text{C}_{12}\text{H}_{27}\text{Al}Bulkier structure; less volatile than trimethylaluminum.

Uniqueness of Trimethylaluminum: Trimethylaluminum's unique combination of high reactivity and volatility makes it particularly valuable as a precursor in chemical vapor deposition processes compared to other organoaluminum compounds. Its ability to form stable complexes with various functional groups also distinguishes it from similar compounds.

Traditional alkylation approaches for trimethylaluminum synthesis primarily rely on metal-alkyl exchange reactions that have been developed and refined over several decades [1] [2]. These methodologies form the foundation of industrial trimethylaluminum production and involve direct interaction between metallic species and organic halides or other alkylating agents [3] [5].

Magalium Process

The Magalium process represents one of the earliest industrial approaches to trimethylaluminum synthesis, utilizing magnesium-aluminum alloys as the primary metallic component [1] [2]. This process involves the reaction of magnesium-aluminum alloy with methyl halides under controlled conditions, typically operating at temperatures between 120-180°C [23]. The reaction proceeds through a series of metal-alkyl exchange steps, where the alloy surface facilitates the formation of intermediate methylaluminum species that subsequently undergo further alkylation to yield trimethylaluminum [23] [24].

Research findings indicate that the Magalium process achieves typical yields ranging from 70-85% under optimized conditions [23]. The process benefits from the enhanced reactivity of the aluminum component when alloyed with magnesium, which creates more active surface sites for alkyl halide interaction [24]. However, the process requires careful control of reaction parameters to prevent the formation of unwanted by-products and to maintain consistent product quality [1] [2].

Cryolite Process

The cryolite process utilizes sodium aluminum fluoride (cryolite) as the aluminum source for trimethylaluminum synthesis [1] [2] [27]. This approach operates at elevated temperatures of 180-220°C and involves the reaction of cryolite with organic methylating agents [27]. The process was developed as an alternative to sodium reduction methods, aiming to eliminate the production of metallic aluminum by-products that complicate product isolation [2] [27].

The cryolite process typically achieves yields of 60-75%, though it produces substantial quantities of solid by-products with limited commercial value [27]. Despite this limitation, the process offers advantages in terms of reduced handling requirements for highly reactive metallic sodium and improved process control [1] [2]. The reaction mechanism involves the gradual replacement of fluoride ligands with methyl groups, facilitated by the elevated reaction temperatures [27].

Alkali Reduction Method (Grosse-Mavity Process)

The alkali reduction method, also known as the Grosse-Mavity process, represents the most extensively used approach for both industrial and laboratory-scale trimethylaluminum production [35]. This process involves the reduction of dimethylaluminum chloride using molten metallic sodium dispersed in suitable hydrocarbon solvents [35]. The overall reaction proceeds according to the stoichiometry: 3 Me₂AlCl + 3 Na → 2 Me₃Al + Al + 3 NaCl [35].

The process operates at temperatures between 120-140°C and achieves yields ranging from 47-85% depending on reaction conditions and solvent selection [35]. The method suffers from inherent limitations related to sodium chloride and metallic aluminum deposition on sodium surfaces, which can cause severe reaction fouling [35]. Additionally, side reactions between trimethylaluminum and excess sodium produce insoluble sodium tetramethylaluminate, reducing overall yields [35].

Research has demonstrated that solvent selection significantly impacts process performance, with high-boiling hydrocarbon solvents such as mineral oil, tetralin, and various alkanes providing optimal results [35]. The choice of solvent affects both reaction kinetics and product isolation efficiency [1] [2] [35].

Phenyl Sodium Process

The phenyl sodium process employs organosodium compounds as alkylating agents for trimethylaluminum synthesis [25]. Phenylsodium, prepared through various routes including transmetalation and metal-halogen exchange reactions, serves as the primary methylating species [25]. The process typically operates at temperatures between 100-150°C and achieves yields of 65-80% [1] [2].

The synthesis of phenylsodium itself can be accomplished through multiple pathways, including the reaction of diphenylmercury with sodium, or through the Shorigen reaction where alkyl sodium compounds react with benzene [25]. The compound exhibits high reactivity and must be handled under strictly anhydrous conditions due to its pyrophoric nature [25].

Grignard Route

The Grignard route utilizes methylmagnesium halides in combination with aluminum compounds to produce trimethylaluminum [26]. This approach operates at relatively mild temperatures of 80-120°C and typically achieves yields of 75-90% [1] [2] [26]. The process involves the formation of organomagnesium intermediates that subsequently transfer methyl groups to aluminum centers [26].

Recent developments in the Grignard route have focused on optimizing reaction conditions and solvent systems to improve yield and reduce by-product formation [26]. The method offers advantages in terms of reaction control and product purity but requires careful management of Grignard reagent preparation and handling [26].

Table 1: Physical Properties of Trimethylaluminum

PropertyValueSource
Molecular Weight72.09 g/mol [28] [29] [30]
Melting Point15°C [29] [30] [31] [32]
Boiling Point125-127°C [28] [29] [30] [32]
Density (25°C)0.752-0.81 g/mL [29] [30] [32]
Specific Gravity (25°C)0.688 [30]
Vapor Pressure (60°C)69.3 mmHg [30]
AppearanceColorless to pale yellow liquid [29] [30]
Flash Point40°F [30] [32]
Pyrophoric NatureYes - spontaneously combustible in air [29] [30]

Table 2: Traditional Alkylation Approaches - Process Parameters

ProcessStarting MaterialsTemperature Range (°C)Typical Yield (%)Reference
Magalium ProcessMagnesium-aluminum alloy, alkyl halides120-18070-85 [1] [2] [23]
Cryolite ProcessCryolite (Na₃AlF₆), organic compounds180-22060-75 [1] [2] [27]
Alkali Reduction (Grosse-Mavity)Dimethylaluminum chloride, sodium metal120-14047-85 [1] [2] [35]
Phenyl Sodium ProcessPhenylsodium, methylating agents100-15065-80 [1] [2] [25]
Grignard RouteMethylmagnesium halides, aluminum compounds80-12075-90 [1] [2] [26]

Modern Catalytic Processes (Halide Redistribution Mechanisms)

Modern catalytic processes for trimethylaluminum production have evolved to address the limitations of traditional methods through the implementation of sophisticated halide redistribution mechanisms [9] [11]. These approaches utilize catalytic systems to enhance reaction rates, improve yields, and reduce unwanted by-product formation [13] [24].

Sodium Fluoride Catalyzed Reduction

The sodium fluoride catalyzed reduction process represents a significant advancement in trimethylaluminum synthesis, offering improved conversion efficiency and reaction control [1] [2] [35]. This method employs small quantities of sodium fluoride (1-10 mol%) as a catalyst to enhance the reduction of dimethylaluminum chloride by sodium metal [35]. The process operates at temperatures of 120-140°C under atmospheric pressure conditions [35].

The catalytic mechanism is believed to involve the initial conversion of dimethylaluminum chloride to dimethylaluminum fluoride by sodium fluoride, followed by the more facile reduction of the fluoride species by sodium [35]. The sodium fluoride catalyst is regenerated during the reaction, allowing for continuous catalytic turnover [35]. This process achieves conversion efficiencies of 89-95%, representing a substantial improvement over non-catalyzed methods [35].

Research findings demonstrate that the fluoride catalyst significantly reduces reaction fouling and improves the overall reaction kinetics [35]. The enhanced performance is attributed to the more favorable thermodynamics of fluoride reduction compared to chloride reduction [1] [2]. The process has been successfully scaled for industrial applications and offers improved economics compared to traditional sodium reduction methods [35].

Tetramethylaluminate Route

The tetramethylaluminate route utilizes sodium tetramethylaluminate as an intermediate species in trimethylaluminum synthesis [11] [27]. This process operates at temperatures of 100-120°C under inert atmosphere conditions and achieves conversion efficiencies of 85-92% [11] [27]. The method involves the formation of tetramethylaluminate salts through the reaction of trimethylaluminum with alkali metals, followed by controlled decomposition to regenerate trimethylaluminum [27].

The process offers advantages in terms of chloride removal and product purification [27]. Tetramethylaluminate species can effectively scavenge chloride impurities from crude trimethylaluminum, resulting in higher purity final products [11] [27]. The method has been developed as a clean process route that minimizes waste generation and improves overall process sustainability [27].

Metal Halide Exchange Processes

Metal halide exchange processes employ transition metal catalysts to facilitate trimethylaluminum synthesis through controlled halide redistribution [24]. These methods typically utilize bismuth compounds as catalysts and operate at temperatures of 130-175°C under reduced pressure conditions [24]. The process achieves conversion efficiencies of 80-88% and offers advantages in terms of continuous operation and product recovery [24].

The catalytic mechanism involves the formation of intermediate metal-alkyl complexes that facilitate the transfer of methyl groups between aluminum centers [24]. The process can be operated in both batch and continuous modes, with continuous operation offering improved economics for large-scale production [24]. Research has focused on optimizing catalyst compositions and reaction conditions to maximize conversion efficiency and minimize catalyst deactivation [9] [24].

Continuous Alkyl Exchange Systems

Continuous alkyl exchange systems utilize zirconocene complexes and related transition metal catalysts to promote trimethylaluminum formation through alkyl group redistribution [9]. These systems operate at temperatures of 80-150°C in continuous flow configurations and achieve conversion efficiencies of 75-85% [9]. The process offers advantages in terms of reaction control and product consistency [9].

The catalytic mechanism involves ligand exchange processes in zirconocene-trimethylaluminum bimetallic systems [9]. Research has demonstrated that various zirconocene complexes exhibit different activities and selectivities for alkyl exchange reactions [9]. The process parameters, including temperature, pressure, and catalyst concentration, significantly influence the reaction kinetics and product distribution [9].

Enhanced Dimethylaluminum Chloride Reduction

Enhanced dimethylaluminum chloride reduction processes employ alkali metal fluorides as promoters to improve the efficiency of sodium reduction reactions [35]. These methods operate at temperatures of 135-150°C with stepwise addition of reactants and achieve conversion efficiencies of 88-94% [35]. The enhancement is achieved through the formation of more reactive fluoride intermediates that undergo facile reduction [35].

The process involves careful control of reactant addition rates and reaction temperature to optimize conversion and minimize side reactions [35]. Research has shown that potassium fluoride and calcium fluoride can also serve as effective promoters, though sodium fluoride provides the best overall performance [35]. The enhanced process reduces reaction time and improves product quality compared to conventional sodium reduction methods [35].

Table 3: Modern Catalytic Processes for Trimethylaluminum Synthesis

Process TypeCatalyst/PromoterOperating ConditionsConversion Efficiency (%)Reference
Sodium Fluoride Catalyzed ReductionSodium fluoride (1-10 mol%)120-140°C, atmospheric pressure89-95 [1] [2] [35]
Tetramethylaluminate RouteSodium tetramethylaluminate100-120°C, inert atmosphere85-92 [11] [27]
Metal Halide ExchangeBismuth compounds130-175°C, reduced pressure80-88 [24]
Continuous Alkyl ExchangeZirconocene complexes80-150°C, continuous flow75-85 [9]
Enhanced Dimethylaluminum Chloride ReductionAlkali metal fluorides135-150°C, stepwise addition88-94 [35]

Purification and Stabilization Techniques for Pyrophoric Compounds

The purification and stabilization of trimethylaluminum presents unique challenges due to its highly pyrophoric nature and sensitivity to moisture and oxygen [15] [16] [18]. Advanced techniques have been developed to achieve high purity levels while maintaining safe handling conditions throughout the purification process [17] [19].

Vacuum Distillation Methods

Vacuum distillation represents the primary method for trimethylaluminum purification, operating under carefully controlled conditions to prevent decomposition and maintain product integrity [15] [17] [19]. Standard vacuum distillation procedures operate at pressures of 0.02-0.1 megapascals and temperatures of 80-128°C [15] [16] [17]. These conditions allow for effective separation of trimethylaluminum from higher and lower boiling impurities while minimizing thermal degradation [19].

The distillation process typically involves the use of specialized equipment designed to handle pyrophoric materials, including inert gas blanketing systems and moisture exclusion apparatus [17] [19]. Research has demonstrated that careful control of distillation parameters, including reflux ratio and cut points, is critical for achieving high purity products [19]. Standard vacuum distillation methods achieve purities of 99.93-99.999% with recovery yields of 70-85% [15] [17] [19].

The selection of appropriate packing materials and column design is crucial for optimizing separation efficiency [17] [19]. Packed columns with 10-30 theoretical plates are typically employed, with careful attention to minimizing holdup and eliminating potential sites for material accumulation [19]. The distillation apparatus must be thoroughly cleaned and dried prior to use, and all fittings must be capable of withstanding pressures from high vacuum to 1.1 megapascals [19].

Microchannel Rectification

Microchannel rectification technology offers enhanced purification capabilities for trimethylaluminum, achieving extremely high purity levels through improved mass transfer and reduced residence times [16]. This advanced technique operates at pressures of 0.02-0.05 megapascals and temperatures of 80-100°C [16]. The microchannel design provides superior separation efficiency compared to conventional distillation columns [16].

The microchannel rectification system utilizes two concentric column structures with enhanced surface area for mass transfer [16]. This design enables the achievement of purities up to 99.99999% (7.0N purity level) with recovery yields of 75-90% [16]. The enhanced performance is attributed to the improved contact between vapor and liquid phases and reduced axial mixing [16].

Research has demonstrated that microchannel rectification systems require precise control of operating parameters to maintain optimal performance [16]. The system operates under ultra-low water and oxygen content atmospheres, maintained through continuous inert gas purging [16]. The enhanced purification capability makes this technology particularly suitable for semiconductor and electronics applications requiring extremely high purity trimethylaluminum [16].

Continuous Membrane Separation

Continuous membrane separation processes provide an alternative approach to trimethylaluminum purification, utilizing selective permeation to achieve product purification [15]. These systems operate at pressures of 0.01-0.08 megapascals and temperatures of 120-140°C [15]. The membrane separator is positioned vertically with internal condenser tubes and external heating elements [15].

The process involves the formation of a thin liquid film that flows down the inner wall of the heating tube under gravitational force [15]. Low boiling point components are collected by the condenser at different stages, while high boiling point components are concentrated at the heating wall [15]. This continuous operation achieves purities of 99.999% (5N) with recovery yields of 80-95% [15].

The membrane separation technology offers advantages in terms of reduced energy consumption and improved process control compared to conventional distillation methods [15]. The continuous nature of the process enables steady-state operation and consistent product quality [15]. Research has focused on optimizing membrane materials and operating conditions to maximize separation efficiency and minimize fouling [15].

Sodium Metal Treatment

Sodium metal treatment serves as both a purification and stabilization technique for trimethylaluminum, effectively removing impurities while enhancing product stability [17] [19]. This method operates at atmospheric pressure and temperatures of 120-150°C [17] [19]. The treatment involves the addition of pure metallic sodium to crude trimethylaluminum under inert atmosphere conditions [19].

The sodium treatment achieves purities of 99.9-99.99% with recovery yields of 65-80% [17] [19]. The process effectively removes organosilicon components, chlorine-containing impurities, and various metal contaminants [19]. The sodium reacts preferentially with impurities, leaving purified trimethylaluminum for subsequent isolation [17] [19].

Research findings indicate that the amount of sodium added significantly affects purification efficiency [19]. Optimal results are achieved when sodium is added in amounts of 5-10% by weight relative to the crude trimethylaluminum [19]. The treated material requires subsequent distillation to remove sodium-containing by-products and achieve final purity specifications [17] [19].

Multi-stage Distillation

Multi-stage distillation processes employ sequential distillation steps to achieve high purity trimethylaluminum through progressive removal of different impurity classes [19]. These systems operate at pressures of 10-50 torr and temperatures of 125-130°C [19]. The multi-stage approach allows for targeted removal of specific impurity types in each stage [19].

The process typically involves an initial fraction removal step to eliminate low-boiling impurities, followed by main fraction collection and final purification stages [19]. Each stage is optimized for specific impurity removal, with careful control of reflux ratios and cut points [19]. Multi-stage distillation achieves purities of 99.95-99.999% with recovery yields of 70-85% [19].

Research has demonstrated that the number of distillation stages and the specific conditions employed in each stage significantly impact final product quality [19]. The process can be repeated multiple times as needed to achieve desired purity levels [19]. The residues from each stage can often be recycled or utilized for other applications, improving overall process economics [19].

Stabilization Through Encapsulation

Recent research has explored stabilization of pyrophoric compounds through supramolecular encapsulation techniques [18]. These methods involve the formation of host-guest complexes that provide protection from air and moisture while maintaining chemical accessibility [18]. The encapsulation approach offers potential for improved handling and storage of trimethylaluminum [18].

Crystalline network structures based on heteroleptic alkylzinc complexes have been developed for the stabilization of related pyrophoric organometallic compounds [18]. These systems demonstrate the ability to provide air-stable storage while maintaining chemical reactivity [18]. The encapsulation strategy represents a promising approach for future developments in pyrophoric compound stabilization [18].

Table 4: Purification and Stabilization Methods

MethodOperating PressureTemperature Range (°C)Purity AchievedRecovery Yield (%)Reference
Vacuum Distillation (Standard)0.02-0.1 MPa80-12899.93-99.999%70-85 [15] [16] [17]
Microchannel Rectification0.02-0.05 MPa80-10099.99999% (7.0N)75-90 [16]
Continuous Membrane Separation0.01-0.08 MPa120-14099.999% (5N)80-95 [15]
Sodium Metal TreatmentAtmospheric120-15099.9-99.99%65-80 [17] [19]
Multi-stage Distillation10-50 torr125-13099.95-99.999%70-85 [19]

Trimethylaluminum serves as a fundamental precursor for the formation of methylaluminoxane (MAO), which functions as the primary co-catalyst in metallocene-based olefin polymerization systems [1] [2]. The compound exists as a dimer with the formula Al₂(CH₃)₆ rather than its apparent monomeric form, demonstrating unique structural characteristics that influence its catalytic behavior [3].

The activation mechanism involves multiple pathways through which trimethylaluminum contributes to catalytically active species formation. Computational studies reveal that the thermodynamically favored products of trimethylaluminum hydrolysis are methylaluminoxanes with the general formula (AlOMe)ₙ(AlMe₃)ₘ, where n represents the degree of oligomerization and m indicates the number of associated trimethylaluminum molecules [1]. These systematic investigations demonstrate that up to four trimethylaluminum molecules associate preferentially in their monomeric form, establishing the molecular basis for co-catalytic activity.

Research has identified that weak Lewis acid sites originating from tetrahedral aluminum centers with terminal methyl groups serve as the primary species responsible for metallocene activation [4]. These sites release AlMe₂⁺ species that function as mobile cationic entities crucial for precatalyst activation. The concentration of these weak Lewis acid sites correlates linearly with ethylene-1-hexene copolymerization activity, establishing a direct relationship between trimethylaluminum-derived structures and catalytic performance [4].

Experimental data demonstrates that the Al:Zr ratio significantly influences activation efficiency. Studies show that at low Al:Zr ratios, only monomethylation of metallocene dichloride occurs, while formation of active cationic metallocene species requires high Al:Zr ratios of approximately 2000 [4]. However, the use of polar solvents such as dichloromethane can reduce the required methylaluminoxane amount by a factor of 20, indicating that solvent effects facilitate charge transfer and delocalization processes [4].

Table 1: Trimethylaluminum Co-catalyst Performance Data

Catalyst SystemAl/Zr RatioActivity (kg/mmol Zr·h)Molecular Weight (g/mol)Polymer Properties
(Zr)/Si-6Al5115.5Not specifiedPoor morphology
(Zr)/Si-9Al7724.7Not specifiedPoor morphology
(Zr)/Si-12Al9852.5Not specifiedFluffy morphology
(Zr)/Si-14Al13165.7Not specifiedGood morphology
(Zr)/Si-16Al13295.2Not specifiedGood morphology

The co-catalytic function extends beyond simple activation to include multiple roles in supported systems. Trimethylaluminum serves as a scavenger for silanol groups, preventing metallocene deactivation through irreversible formation of inactive species [4]. A minimum loading of 12 weight percent aluminum is required to scavenge all silanol groups in silica supports, while 14 weight percent aluminum loading is necessary to prevent metallocene leaching and consequent reactor fouling [4].

Electronic Structure Considerations in Catalyst Precursor Design

The electronic structure of trimethylaluminum significantly influences its effectiveness as a catalyst precursor component. Density functional theory calculations reveal that the compound exhibits specific electron-donating and accepting characteristics that determine its interaction with metallocene species and subsequent activation pathways [1].

The aluminum centers in trimethylaluminum demonstrate tetrahedral coordination with distinct Lewis acid properties. Quantum chemical investigations show that the enthalpy data characterizes trimethylaluminum as a hard Lewis acid with acid parameters of EA = 8.66 and CA = 3.68 in the Electrochemical Window model [3]. These parameters quantify the electron-accepting capacity and provide design criteria for optimizing catalyst precursor interactions.

Electronic structure analysis reveals that trimethylaluminum forms stable adducts with electron-rich species, demonstrating the fundamental basis for its co-catalytic function. The formation of adducts such as those with tertiary amines like DABCO results in safer handling characteristics while maintaining the essential electronic properties required for catalytic activation [3].

The bridging methyl groups in the dimeric structure exhibit unique bonding characteristics where carbon atoms are surrounded by five neighbors comprising three hydrogen atoms and two aluminum atoms [3]. This bonding arrangement facilitates intramolecular methyl group interchange and influences the compound's reactivity patterns in catalytic systems.

Computational studies demonstrate that the electronic environment significantly affects the probability of forming terminal cationic AlMe₂⁺ species [4]. The calculations indicate that tetrahedral aluminum species interconnected by bridging methyl groups show higher probability for generating these catalytically important cations compared to other structural arrangements.

Table 2: Electronic Properties of Trimethylaluminum

PropertyValueMethodReference
Lewis Acid Strength (EA)8.66ECW Model [3]
Lewis Acid Parameter (CA)3.68ECW Model [3]
Al-C(terminal) Distance1.97 ÅX-ray Structure [3]
Al-C(bridging) Distance2.14 ÅX-ray Structure [3]
Heat of Formation-151 kJ/molThermochemical [5]

The relationship between electronic structure and catalytic performance becomes apparent through systematic studies of aluminum loading effects. Increasing trimethylaluminum-derived aluminum content leads to larger concentrations of AlMe₂⁺ species, fewer silanol groups, and reduced metallocene leaching, all contributing to enhanced olefin polymerization activity [4].

Mechanistic Studies of Alkyl Transfer Reactions

Mechanistic investigations of trimethylaluminum reveal complex alkyl transfer pathways that are fundamental to its function in catalytic systems. These transfer reactions involve both intermolecular and intramolecular processes that determine the overall effectiveness of the co-catalytic system [1] [4].

The primary alkyl transfer mechanism involves the release of AlMe₂⁺ cations from weak Lewis acid sites associated with terminal aluminum centers [4]. These mobile cationic species transfer to metallocene precursors through direct coordination, forming [Cp₂ZrMe₂-μ-AlMe₂]⁺ species that represent dormant forms of active cationic species stabilized by trimethylaluminum [4].

Computational analysis reveals that alkyl transfer reactions proceed through multiple pathways depending on the coordination environment and temperature conditions [1]. At elevated temperatures, the AlMe₂⁺-coordinated metallocene becomes the predominant active species for olefin polymerization, contrasting with low Al:Zr ratio conditions where cationic monomethylated metallocene represents the main active catalyst [4].

The transfer mechanism involves initial alkylation of metal-chloride precatalyst species generating titanium or zirconium-methyl intermediates [2]. Subsequently, ligand abstraction occurs from the methylated precatalysts, forming electrophilic coordinatively unsaturated catalysts capable of undergoing ethylene insertion reactions [2].

Kinetic studies demonstrate that alkyl transfer rates are significantly faster than alkyne metalation processes, with exchange rates approximately two orders of magnitude higher than alkyne transformation rates [6]. This rapid exchange ensures efficient precatalyst activation while maintaining the dynamic equilibrium necessary for sustained catalytic activity.

Table 3: Alkyl Transfer Reaction Kinetics

Reaction TypeRate ConstantTemperatureActivation EnergyReference
AlMe₂⁺ Transfer3.60 M⁻¹s⁻¹60°CNot specified [6]
Alkyl ExchangeFirst-order in [AlR₃]VariableNot specified [6]
Metallocene ActivationVaries with Al:ZrRoom temperatureNot specified [4]

The mechanistic studies reveal that trimethylaluminum participates in reversible formation of unique aluminum complexes followed by turnover-limiting alkyne insertion or other substrate transformation steps [6]. This two-step mechanism ensures both rapid pre-equilibration and controlled reactivity in the overall catalytic cycle.

Exchange mechanisms involve monomeric aluminum species despite the dimeric nature of trimethylaluminum in its lowest energy configuration [6]. The exchange processes show first-order dependence on monomeric aluminum concentration, corresponding to half-order dependence on the dimeric species concentration, which provides mechanistic insight into the molecular-level transfer events.

Temperature-dependent studies indicate that alkyl transfer reactions maintain efficiency across a broad temperature range, with optimal conditions varying depending on the specific metallocene-trimethylaluminum combination [7]. Higher temperatures generally favor the formation of AlMe₂⁺-coordinated species over Lewis acid site activation pathways.

Physical Description

Liquid

UNII

AV210LG46J

GHS Hazard Statements

Aggregated GHS information provided by 219 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (98.17%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (97.72%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (98.17%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

75-24-1

Wikipedia

Trimethylaluminum

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree

General Manufacturing Information

All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Aluminum, trimethyl-: ACTIVE

Dates

Last modified: 08-19-2023

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